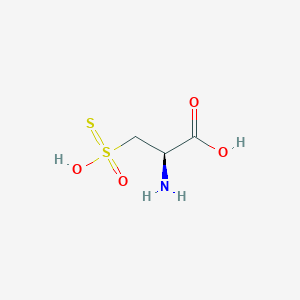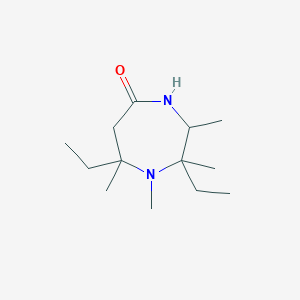
Amidosulfoxylic acid, dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidosulfoxylic acid, dimethyl-, methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amidosulfoxylic acid, dimethyl-, methyl ester typically involves the esterification of amidosulfoxylic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Amidosulfoxylic acid+Methanol→Amidosulfoxylic acid, dimethyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Amidosulfoxylic acid, dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Scientific Research Applications
Amidosulfoxylic acid, dimethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of amidosulfoxylic acid, dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. It may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic state of the cell .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but different functional groups.
Ethyl acetate: Another ester with similar properties but different alkyl groups.
Methyl butyrate: An ester known for its pleasant odor and use in fragrances.
Uniqueness
Amidosulfoxylic acid, dimethyl-, methyl ester is unique due to its specific chemical structure and the presence of the amidosulfoxylic acid moiety. This gives it distinct chemical and physical properties compared to other esters.
Properties
CAS No. |
62161-73-3 |
|---|---|
Molecular Formula |
C3H9NOS |
Molecular Weight |
107.18 g/mol |
IUPAC Name |
N-methoxysulfanyl-N-methylmethanamine |
InChI |
InChI=1S/C3H9NOS/c1-4(2)6-5-3/h1-3H3 |
InChI Key |
YSYMBUPAVXYGRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)SOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine](/img/structure/B14546228.png)
![Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate](/img/structure/B14546233.png)

![6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14546237.png)


![Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-](/img/structure/B14546243.png)
![2-[(1-Phenylethyl)(trimethylsilyl)amino]pentanenitrile](/img/structure/B14546246.png)






